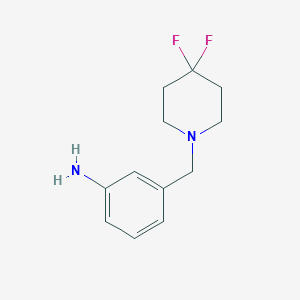
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
説明
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and an amine group attached to a phenyl ring. Its molecular formula is C12H14F2N, and its IUPAC name is 3-(4,4-difluoropiperidin-1-ylmethyl)aniline.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to modulate enzyme activity and receptor interactions, leading to significant biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl group can significantly alter its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased selectivity but reduced potency |
| Substitution of fluorine atoms | Enhanced metabolic stability |
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that piperidine derivatives showed high cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored for treating conditions like Alzheimer's disease.
- Antimicrobial Properties : Initial screenings suggest that this compound may have antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effect of similar piperidine compounds on human ovarian and breast cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may also trigger similar apoptotic mechanisms.
- In Vivo Efficacy : In vivo studies using animal models have shown promising results regarding the efficacy of related compounds in reducing tumor size without significant toxicity . This emphasizes the need for further research on the safety and efficacy profile of this compound.
特性
IUPAC Name |
3-[(4,4-difluoropiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXTCBJZWKXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















